3-[(Allyloxy)methyl]piperidine hydrochloride
Overview
Description
3-[(Allyloxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C9H18ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an allyloxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Allyloxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with allyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions may vary, but common bases used include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and other advanced techniques can also be employed to optimize the reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3-[(Allyloxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various substituted piperidines.
Substitution: Compounds with different functional groups replacing the allyloxy group.
Scientific Research Applications
3-[(Allyloxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Allyloxy)methyl]piperidine hydrochloride depends on its specific application. In biochemical studies, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
3-[(Allyloxy)methyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the allyloxy group.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
4-Piperidone: A ketone derivative of piperidine.
The uniqueness of this compound lies in its allyloxy group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives.
Properties
IUPAC Name |
3-(prop-2-enoxymethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-6-11-8-9-4-3-5-10-7-9;/h2,9-10H,1,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREGPNBCSYPBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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